

ATX-0114 for In Vivo Gene Editing: A Technical Guide

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Compound of Interest

Compound Name: ATX-0114

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Introduction

The advent of CRISPR-Cas9 and other gene-editing technologies has opened up unprecedented possibilities for treating genetic disorders. However, the safe and efficient in vivo delivery of these gene-editing tools to target cells remains a critical challenge. Lipid nanoparticles (LNPs) have emerged as a leading non-viral delivery platform, demonstrating significant promise in clinical applications. At the core of these LNPs are ionizable cationic lipids, which are pivotal for encapsulating nucleic acid payloads and facilitating their release into the cytoplasm. This technical guide focuses on **ATX-0114**, an ionizable cationic lipid, and its application in LNP-based delivery systems for in vivo gene editing.

ATX-0114: An Overview

ATX-0114 is an ionizable cationic lipid developed for the formulation of LNPs to deliver RNA therapeutics.^{[1][2][3]} Like other lipids in its class, **ATX-0114** is designed to have a pKa that allows for a positive charge at an acidic pH, facilitating the encapsulation of negatively charged nucleic acids like messenger RNA (mRNA) and single-guide RNA (sgRNA). Upon entering the neutral pH environment of the bloodstream, the lipid becomes nearly neutral, reducing potential toxicity. Once inside the cell, within the acidic environment of the endosome, **ATX-0114** becomes protonated again, which is thought to disrupt the endosomal membrane and release the gene-editing cargo into the cytoplasm.

While specific data on the direct use of **ATX-0114** for in vivo gene editing is limited in publicly available literature, its efficacy in siRNA delivery provides a strong indication of its potential.

Core Components of ATX-0114 Lipid Nanoparticles

The formulation of effective LNPs for gene editing involves a precise combination of four key lipid components:

- **Ionizable Cationic Lipid (e.g., ATX-0114):** As the primary functional component, it complexes with the nucleic acid payload and facilitates endosomal escape.
- **Helper Lipid (e.g., DSPC, DOPE):** A neutral phospholipid that contributes to the structural integrity of the nanoparticle.
- **Cholesterol:** A structural component that modulates membrane fluidity and stability.
- **PEGylated Lipid (e.g., DMG-PEG2000):** A lipid conjugated to polyethylene glycol (PEG) that provides a hydrophilic shield, preventing aggregation and reducing clearance by the immune system, thereby prolonging circulation time.

A patent by Arcturus Therapeutics, the likely developer of **ATX-0114**, lists the lipid among other ionizable lipids for RNA delivery, including for gene editing purposes.[\[2\]](#)[\[3\]](#)

Quantitative Data on LNP Performance

While specific gene editing efficacy data for **ATX-0114** is not readily available in the public domain, data from its use in siRNA delivery offers valuable insights into its in vivo performance.

Application	Target Gene	Delivery System	Animal Model	Key Finding	Reference
siRNA Delivery	Factor VII	LNP containing Lipid 2,2(8,8) 4C CH3 (ATX-0114)	Mice	90% decrease in plasma Factor VII protein levels	[1]

This significant reduction in protein expression highlights the potential of **ATX-0114**-containing LNPs to efficiently deliver nucleic acid payloads to hepatocytes in vivo, a key target for many systemic gene-editing applications.

Experimental Protocols

The following sections provide a generalized methodology for the formulation of LNPs for in vivo gene editing, which can be adapted for use with **ATX-0114**. The precise molar ratios and process parameters would require optimization for specific applications.

LNP Formulation via Microfluidic Mixing

This is a widely adopted method for producing uniform and reproducible LNPs.

Materials:

- Ionizable Cationic Lipid (**ATX-0114**) in ethanol
- Helper Lipid (e.g., DSPC) in ethanol
- Cholesterol in ethanol
- PEGylated Lipid (e.g., DMG-PEG2000) in ethanol
- Cas9 mRNA and sgRNA in an acidic aqueous buffer (e.g., citrate buffer, pH 4.0)
- Microfluidic mixing device (e.g., NanoAssemblr)

Protocol:

- Preparation of Lipid Stock Solution: Prepare a stock solution of the four lipid components (**ATX-0114**, DSPC, Cholesterol, and DMG-PEG2000) in ethanol at a specific molar ratio. A commonly used starting point for LNP formulations is a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEGylated lipid).
- Preparation of Nucleic Acid Solution: Dissolve the Cas9 mRNA and sgRNA in the acidic aqueous buffer.

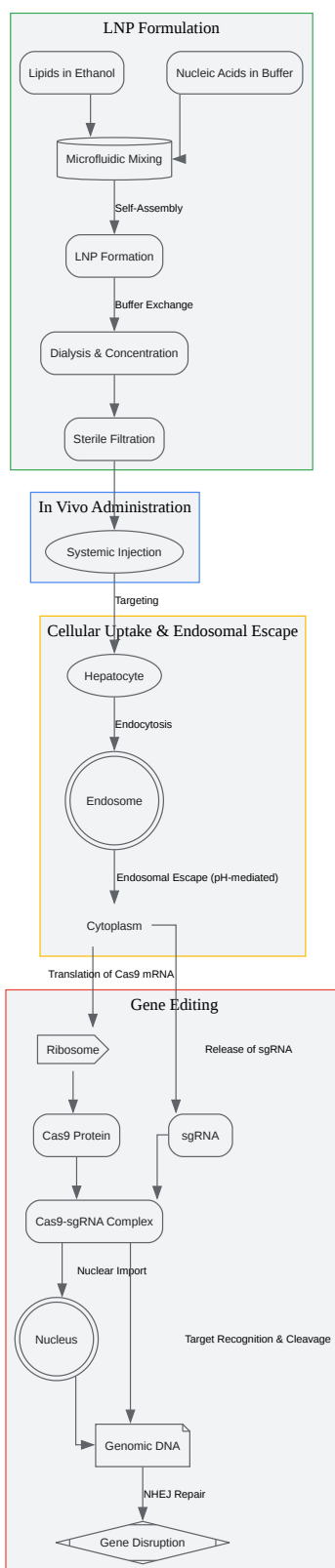
- **Microfluidic Mixing:** Load the lipid stock solution into one syringe and the nucleic acid solution into another. Set the flow rates on the microfluidic device to achieve rapid mixing. A typical flow rate ratio is 3:1 (aqueous:ethanolic).
- **Nanoparticle Formation:** As the two streams mix under controlled conditions, the change in polarity causes the lipids to self-assemble around the nucleic acids, forming LNPs.
- **Dialysis and Concentration:** The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and raise the pH. This step also neutralizes the surface charge of the LNPs. The sample can then be concentrated using techniques like tangential flow filtration.
- **Sterile Filtration:** The final LNP formulation is passed through a 0.22 µm sterile filter.

Characterization of LNPs

- **Size and Polydispersity Index (PDI):** Measured by Dynamic Light Scattering (DLS).
- **Zeta Potential:** Measured to assess surface charge.
- **Encapsulation Efficiency:** Determined using a fluorescent dye-based assay (e.g., RiboGreen) that selectively binds to unencapsulated RNA.

Mandatory Visualizations

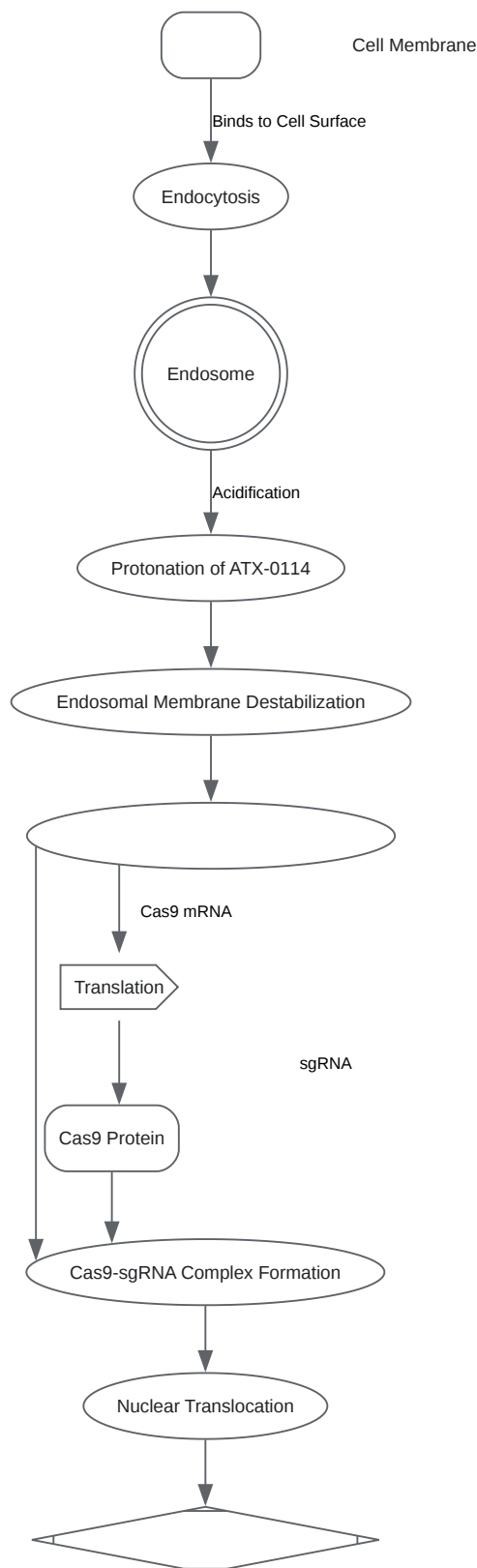
LNP-Mediated In Vivo Gene Editing Workflow



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Caption: Workflow for LNP-mediated in vivo gene editing.

Signaling Pathway of LNP-Mediated Gene Editing



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